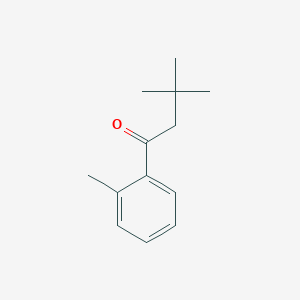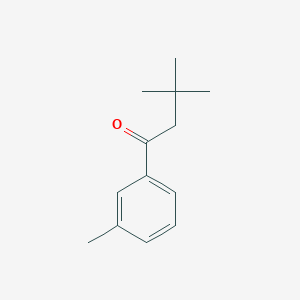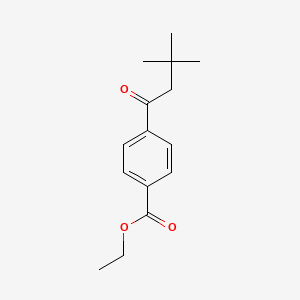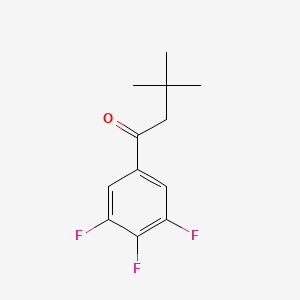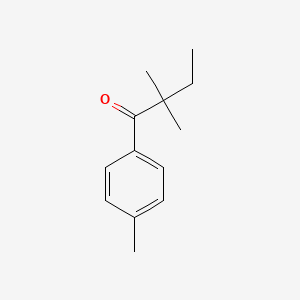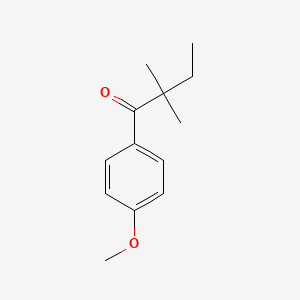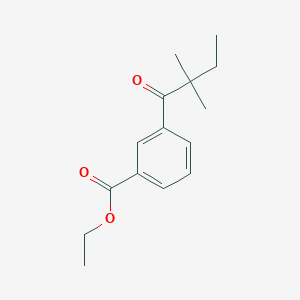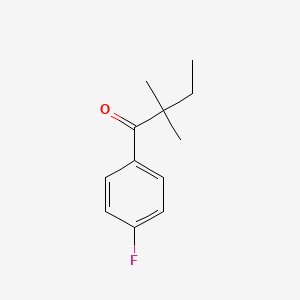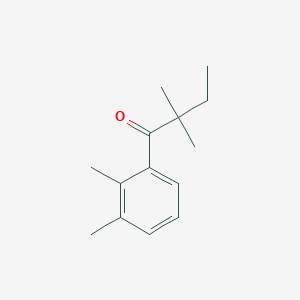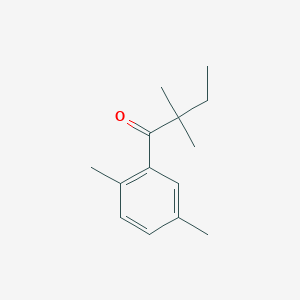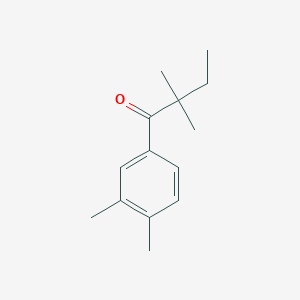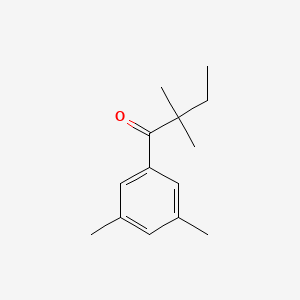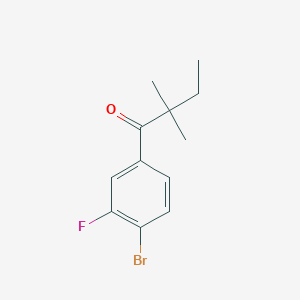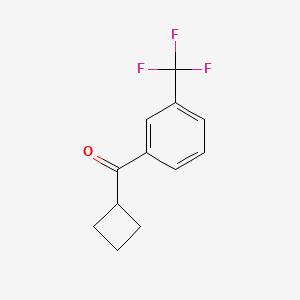
环丁基 3-三氟甲基苯基酮
描述
Cyclobutyl 3-trifluoromethylphenyl ketone is an organic compound with the molecular formula C12H11F3O. It is characterized by the presence of a cyclobutyl group attached to a phenyl ring substituted with a trifluoromethyl group and a ketone functional group.
科学研究应用
Cyclobutyl 3-trifluoromethylphenyl ketone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
作用机制
Target of Action
Cyclobutyl 3-trifluoromethylphenyl ketone is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets in the construction of fluorinated pharmacons Tfmks are known to be key intermediates in medicinal chemistry .
Mode of Action
Tfmks are known for their valuable properties and diverse applications in the synthesis of bioactive compounds .
Biochemical Pathways
Ketone bodies, a broader category to which this compound belongs, are known to modulate cellular homeostasis in multiple physiological states through a diversity of mechanisms . They serve as drivers of protein post-translational modification and modulators of inflammation and oxidative stress .
Pharmacokinetics
It is known that the compound is an amber liquid , which could potentially influence its absorption and distribution.
Result of Action
Tfmks are known to be valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Action Environment
The compound’s physical form as an amber liquid could potentially be influenced by environmental factors such as temperature and humidity.
生化分析
Biochemical Properties
Cyclobutyl 3-trifluoromethylphenyl ketone plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound interacts with enzymes such as hydrolases and oxidoreductases, where it acts as an inhibitor by binding to the active site of the enzyme. The interaction between cyclobutyl 3-trifluoromethylphenyl ketone and these enzymes is primarily driven by the trifluoromethyl group, which enhances the compound’s binding affinity and specificity .
Cellular Effects
Cyclobutyl 3-trifluoromethylphenyl ketone has been shown to influence various cellular processes. In particular, this compound affects cell signaling pathways by modulating the activity of key signaling proteins. For example, cyclobutyl 3-trifluoromethylphenyl ketone can inhibit the phosphorylation of certain kinases, leading to altered gene expression and changes in cellular metabolism. Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of cyclobutyl 3-trifluoromethylphenyl ketone involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to enzyme inhibition. The trifluoromethyl group of cyclobutyl 3-trifluoromethylphenyl ketone enhances its binding affinity, making it a potent inhibitor. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclobutyl 3-trifluoromethylphenyl ketone have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that cyclobutyl 3-trifluoromethylphenyl ketone can have sustained effects on cellular function, particularly in terms of enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of cyclobutyl 3-trifluoromethylphenyl ketone vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, cyclobutyl 3-trifluoromethylphenyl ketone can induce toxic effects, including liver damage and oxidative stress. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Cyclobutyl 3-trifluoromethylphenyl ketone is involved in several metabolic pathways, primarily through its interaction with enzymes involved in fatty acid metabolism and oxidative stress response. This compound can modulate metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. Additionally, cyclobutyl 3-trifluoromethylphenyl ketone can affect the production of reactive oxygen species, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, cyclobutyl 3-trifluoromethylphenyl ketone is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its localization to target sites. The distribution of cyclobutyl 3-trifluoromethylphenyl ketone is influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments .
Subcellular Localization
Cyclobutyl 3-trifluoromethylphenyl ketone is localized to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. This compound’s activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing cyclobutyl 3-trifluoromethylphenyl ketone to specific organelles, enhancing its biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl 3-trifluoromethylphenyl ketone typically involves the reaction of cyclobutyl lithium with 3-trifluoromethylbenzoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the reactive intermediates .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions: Cyclobutyl 3-trifluoromethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Cyclobutyl phenyl ketone: Lacks the trifluoromethyl group, resulting in different chemical properties.
Cyclobutyl 4-trifluoromethylphenyl ketone: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
Cyclopropyl 3-trifluoromethylphenyl ketone: Contains a cyclopropyl group instead of a cyclobutyl group.
Uniqueness: Cyclobutyl 3-trifluoromethylphenyl ketone is unique due to the presence of both the cyclobutyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
属性
IUPAC Name |
cyclobutyl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-6-2-5-9(7-10)11(16)8-3-1-4-8/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDLJCDOBKDNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642540 | |
| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-97-1 | |
| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


